2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2-chlorophenyl)acetamide 2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2-chlorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1021263-58-0
VCID: VC11968417
InChI: InChI=1S/C16H12Cl2N4O3S3/c17-9-3-1-2-4-10(9)21-13(23)8-26-16-20-7-11(15(19)22-16)28(24,25)14-6-5-12(18)27-14/h1-7H,8H2,(H,21,23)(H2,19,20,22)
SMILES: C1=CC=C(C(=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=C(S3)Cl)Cl
Molecular Formula: C16H12Cl2N4O3S3
Molecular Weight: 475.4 g/mol

2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2-chlorophenyl)acetamide

CAS No.: 1021263-58-0

Cat. No.: VC11968417

Molecular Formula: C16H12Cl2N4O3S3

Molecular Weight: 475.4 g/mol

* For research use only. Not for human or veterinary use.

2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2-chlorophenyl)acetamide - 1021263-58-0

Specification

CAS No. 1021263-58-0
Molecular Formula C16H12Cl2N4O3S3
Molecular Weight 475.4 g/mol
IUPAC Name 2-[4-amino-5-(5-chlorothiophen-2-yl)sulfonylpyrimidin-2-yl]sulfanyl-N-(2-chlorophenyl)acetamide
Standard InChI InChI=1S/C16H12Cl2N4O3S3/c17-9-3-1-2-4-10(9)21-13(23)8-26-16-20-7-11(15(19)22-16)28(24,25)14-6-5-12(18)27-14/h1-7H,8H2,(H,21,23)(H2,19,20,22)
Standard InChI Key FQDHOYHSZSLDOQ-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=C(S3)Cl)Cl
Canonical SMILES C1=CC=C(C(=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=C(S3)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The compound has the molecular formula C₁₆H₁₂Cl₂N₄O₃S₃ and a molecular weight of 475.4 g/mol. Its IUPAC name reflects its multi-component structure, featuring a pyrimidine core modified with sulfonyl, thioether, and acetamide groups.

Structural Features

  • Pyrimidine Ring: The central pyrimidine moiety at position 2 is substituted with an amino group (NH₂) and a sulfonyl-linked 5-chlorothiophene group.

  • Thioether Bridge: A sulfur atom connects the pyrimidine ring to an acetamide side chain.

  • Aromatic Substituents: The acetamide group is further substituted with a 2-chlorophenyl ring, enhancing lipophilicity and potential target binding .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₆H₁₂Cl₂N₄O₃S₃
Molecular Weight475.4 g/mol
IUPAC Name2-[4-Amino-5-(5-chlorothiophen-2-yl)sulfonylpyrimidin-2-yl]sulfanyl-N-(2-chlorophenyl)acetamide
SMILESC1=CC=C(C(=C1)Cl)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=C(S3)Cl

Synthesis and Structural Optimization

Synthetic Routes

The compound is synthesized via nucleophilic substitution reactions, typically involving:

  • Sulfonylation: Introduction of the 5-chlorothiophene-2-sulfonyl group to the pyrimidine ring.

  • Thioether Formation: Coupling the pyrimidine intermediate with a mercaptoacetamide derivative.

  • Chlorophenyl Incorporation: Final functionalization with 2-chlorophenyl via amide bond formation.

Structural Modifications

  • Thiophene vs. Furan: Replacement of furan with thiophene (as in this compound) enhances antibacterial activity against Staphylococcus aureus (MIC: 0.78 µM) .

  • Guanidinium Groups: Analogous compounds with guanidinium moieties show improved cellular uptake, though this specific derivative lacks such groups .

OrganismMIC (µM)Cytotoxicity (HeLa IC₅₀, µM)Source
S. aureus USA3001.56–25.09.6–14.9
E. coli BW2511325.0–50.0>100
HeLa Cells-9.6–14.9

Mechanism of Action

  • Membrane Disruption: The sulfonyl group may interact with lipid bilayers, causing permeability .

  • Enzyme Inhibition: Structural analogs inhibit proteases (e.g., Tmprss2) and viral polymerases, suggesting potential antiviral applications .

Comparative Analysis with Structural Analogs

Activity vs. Pyrimidine Derivatives

  • Thiophene Substitution: This compound’s thiophene-sulfonyl group confers 2–4× higher activity against S. aureus compared to furan or thiazole analogs .

  • Chlorophenyl vs. Methoxyphenyl: The 2-chlorophenyl group enhances lipophilicity, improving membrane penetration over methoxy-substituted variants .

Table 3: Comparative MIC Values

CompoundS. aureus MIC (µM)E. coli MIC (µM)
Target Compound1.5625.0
Furan Analog (D09)6.25>50
Thiazole Analog (D11)6.25>50

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